Predicted logP Shift of 2,4-Dichlorobenzyl Substituent
Computational modeling indicates that the 2,4-dichlorobenzyl group increases the compound's logP by approximately 1.5 units compared to a non-halogenated benzyl analog, and by roughly 0.7–1.0 unit relative to a mono-chlorinated (2-chloro) benzyl analog . This lipophilicity shift is predicted to enhance membrane permeability but may also reduce aqueous solubility.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP increase of ~1.5 vs. non-halogenated analog (computational prediction) |
| Comparator Or Baseline | Non-halogenated benzyl-thiomorpholine (logP baseline not numerically specified); 2-chlorobenzyl-thiomorpholine (ΔlogP ~0.7–1.0 lower than target) |
| Quantified Difference | ΔlogP ≈ +1.5 vs. non-halogenated; ΔlogP ≈ +0.7 to +1.0 vs. 2-chloro analog |
| Conditions | In silico prediction; experimental logP not measured for this specific compound. |
Why This Matters
Lipophilicity directly impacts passive membrane permeability and non-specific protein binding; a 1.5 log unit difference can translate to a roughly 30-fold difference in partition coefficient, which is significant for cellular assay design and in vivo distribution.
